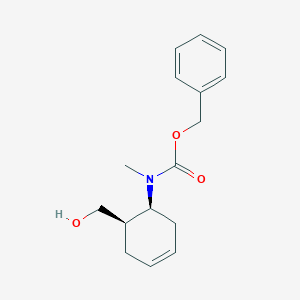

Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

An efficient enantioselective synthesis of a related compound, demonstrating a key step in iodolactamization, provides a foundation for the synthesis of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate and its derivatives (Campbell et al., 2009). This approach highlights the potential for synthesizing highly functionalized carbamates through strategic reaction sequences.

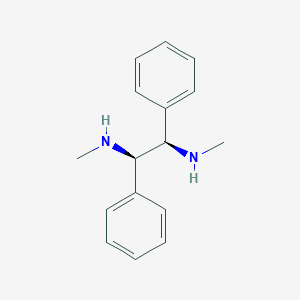

Molecular Structure Analysis

The molecular structure of similar cyclohexene derivatives has been analyzed, showing the keto-amine tautomeric form with strong intramolecular N-H...O hydrogen bonding, which could provide insights into the molecular structure of this compound (Odabaşoǧlu et al., 2003).

Chemical Reactions and Properties

Studies on benzylic functionalization and reactions of cyclohexane derivatives provide a basis for understanding the chemical reactivity and potential reactions involving this compound. These reactions include benzylic bromination and Ritter-type reactions, which are crucial for accessing building blocks for further synthesis (Bykova et al., 2018).

Physical Properties Analysis

The physical properties of cyclohexene derivatives, including their crystalline structure and phase behavior, have been extensively studied. These studies contribute to our understanding of the physical characteristics of this compound, such as solubility, crystallinity, and thermal properties (Lattermann & Staufer, 1989).

Chemical Properties Analysis

The chemical properties of similar compounds, including reactivity, stability, and interactions with other molecules, provide valuable insights into the behavior of this compound. Studies on the rearrangements and fragmentations of cyclopropylmethoxychlorocarbene and cyclobutoxychlorocarbene offer perspectives on the stability and reactivity of cyclohexene derivatives (Moss et al., 2004).

Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Cyclohexene oxidation is a critical reaction in the chemical industry, producing various intermediates with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane and cyclohex-2-en-1-one. These intermediates are widely used in the chemical industry, and controllable oxidation reactions for cyclohexene that can selectively afford targeted products are synthetically valuable for applications in academia and industry. This highlights the potential of benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate in catalytic oxidation processes due to its structural similarities with cyclohexene derivatives (Cao et al., 2018).

Metalloporphyrin-Catalysed Reactions

Metalloporphyrins are used as catalysts in saturated C-H bond functionalization, including hydroxylation, amination, and carbenoid insertion. Given the structural characteristics of this compound, it may be a suitable substrate for metalloporphyrin-catalysed reactions, leading to selective functionalization of its saturated C-H bonds. These reactions are significant for organic synthesis and biomimetic studies (Che et al., 2011).

Supramolecular Chemistry

Compounds with benzene rings and carboxamide groups, similar to the core structure of this compound, play a significant role in supramolecular chemistry. They are used in nanotechnology, polymer processing, and biomedical applications due to their ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding. The versatile nature of such compounds promises a bright future in various applications (Cantekin et al., 2012).

Synthetic Protocols for Pharmacologically Important Structures

This compound could serve as a precursor in synthetic protocols for pharmacologically important structures. Similar compounds, like 6H-Benzo[c]chromen-6-ones, are core structures of secondary metabolites with significant pharmacological importance, necessitating efficient synthetic procedures for their production. This emphasizes the potential application of this compound in the synthesis of pharmacologically relevant compounds (Mazimba, 2016).

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate involves the protection of the hydroxyl group followed by the formation of the carbamate bond. The synthesis will be carried out in three steps.", "Starting Materials": ["Cyclohexene", "Benzyl chloride", "Sodium hydroxide", "Methanol", "Carbon dioxide", "Ammonia", "Hydrogen gas", "Palladium on carbon"], "Reaction": [ "Step 1: Protection of the hydroxyl group", "Cyclohexene is reacted with benzyl chloride in the presence of sodium hydroxide in methanol to form benzyl cyclohex-3-enylcarbamate.", "Step 2: Formation of the carbamate bond", "Benzyl cyclohex-3-enylcarbamate is reacted with carbon dioxide and ammonia in methanol to form benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate.", "Step 3: Reduction of the double bond", "Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate is hydrogenated in the presence of palladium on carbon catalyst to yield Benzyl cis-(6-hydroxymethyl)cyclohex-3-enylcarbamate." ] } | |

CAS RN |

124678-01-9 |

Molecular Formula |

C15H19NO3 |

Molecular Weight |

275.34 g/mol |

IUPAC Name |

benzyl N-[(1S,6R)-6-(hydroxymethyl)cyclohex-3-en-1-yl]-N-methylcarbamate |

InChI |

InChI=1S/C16H21NO3/c1-17(15-10-6-5-9-14(15)11-18)16(19)20-12-13-7-3-2-4-8-13/h2-8,14-15,18H,9-12H2,1H3/t14-,15-/m0/s1 |

InChI Key |

AOAJLOBEFOQPKW-GJZGRUSLSA-N |

Isomeric SMILES |

CN([C@H]1CC=CC[C@H]1CO)C(=O)OCC2=CC=CC=C2 |

SMILES |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

Canonical SMILES |

CN(C1CC=CCC1CO)C(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-[2-[2-(4-Formylphenoxy)ethoxy]ethoxy]ethoxy]benzaldehyde](/img/structure/B46964.png)

![1,3-Bis[[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio]-2-propanone oxime](/img/structure/B46970.png)

![1-Bromo-4-[5-(4-bromophenoxy)pentoxy]benzene](/img/structure/B46976.png)